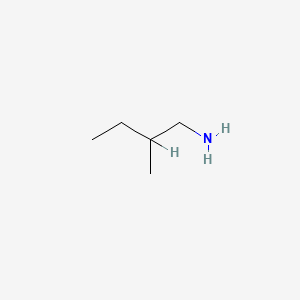

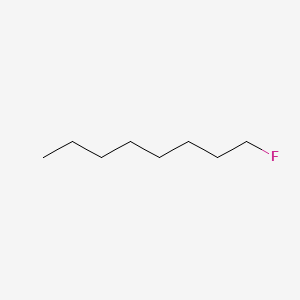

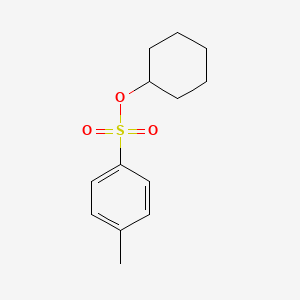

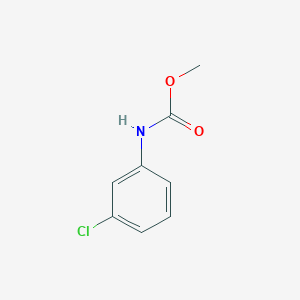

![molecular formula C14H11NO4S B1361432 4-[(4-Methylphenyl)thio]-3-nitrobenzoic acid CAS No. 219929-89-2](/img/structure/B1361432.png)

4-[(4-Methylphenyl)thio]-3-nitrobenzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-[(4-Methylphenyl)thio]-3-nitrobenzoic acid (4-MPSA) is a synthetic organic compound belonging to the nitrobenzoic acid family. It has been used in a variety of scientific research applications, such as in the synthesis of pharmaceuticals, in the study of biochemical and physiological effects, and in laboratory experiments.

Aplicaciones Científicas De Investigación

Luminescence Sensitization Thiophenyl-derivatized nitrobenzoic acid ligands, similar in structure to 4-[(4-Methylphenyl)thio]-3-nitrobenzoic acid, have been evaluated for their potential in sensitizing the luminescence of Eu(III) and Tb(III). These compounds demonstrated significant efficacy in enhancing luminescence, as evidenced by solution and solid-state species characterized using luminescence spectroscopy and X-ray crystallography (Viswanathan & Bettencourt-Dias, 2006).

Organic Chemistry Reactions The compound has relevance in the field of organic chemistry. For instance, in the synthesis of 4-amino-3-nitrobenzoic acid methyl ester, a Fischer esterification reaction, derivatives of 4-nitrobenzoic acid play a crucial role. This synthesis has been designed as an experiment for introductory organic chemistry courses (Kam, Levonis, & Schweiker, 2020).

Chemistry of Liquids In the study of solubilities and chemical properties of various compounds in different solvents, derivatives of nitrobenzoic acid are significant. For example, the solubility and chemical behavior of 3-methyl-4-nitrobenzoic acid in various solvents have been extensively studied to understand solute-solvent interactions (Acree, Bowen, Horton, & Abraham, 2017).

Catalytic Oxidation Studies In catalytic oxidation studies, derivatives of nitrobenzoic acid are used to explore new methods and mechanisms. For instance, the synthesis of 3-methyl-4-nitrobenzoic acid via oxidation catalyzed by cobalt acetate demonstrates the compound's utility in exploring catalytic processes (Cai & Shui, 2005).

Propiedades

IUPAC Name |

4-(4-methylphenyl)sulfanyl-3-nitrobenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO4S/c1-9-2-5-11(6-3-9)20-13-7-4-10(14(16)17)8-12(13)15(18)19/h2-8H,1H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXUBZSQLPIRCFW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SC2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70351657 |

Source

|

| Record name | 4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70351657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

219929-89-2 |

Source

|

| Record name | 4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70351657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.